molecular formula C16H13NO3 B11097098 Ethyl 2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate

Ethyl 2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11097098
M. Wt: 267.28 g/mol
InChI Key: FPRKCDZFHBFENI-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate: is a complex organic compound that belongs to the class of indeno[1,2-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indeno-pyridine core, which is a fused bicyclic system, making it a significant molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-3-oxobutanoic acid ethyl ester with 2-aminopyridine under acidic conditions to form the indeno-pyridine core. This reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, followed by cyclization and esterification steps to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Ethyl 2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate exerts its effects is often related to its interaction with biological macromolecules. It can act as an inhibitor or modulator of specific enzymes, binding to active sites and altering their activity. The indeno-pyridine core is known to interact with DNA, proteins, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate can be compared with other indeno-pyridine derivatives, such as:

    Ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate: Similar structure but with a nitrophenyl group, leading to different reactivity and biological activity.

  • Ethyl 2-amino-7-methyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carboxylate : Contains an amino group and a benzopyrano ring, offering different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl 2-methyl-5-oxoindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C16H13NO3/c1-3-20-16(19)12-8-13-14(17-9(12)2)10-6-4-5-7-11(10)15(13)18/h4-8H,3H2,1-2H3

InChI Key

FPRKCDZFHBFENI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C3=CC=CC=C3C(=O)C2=C1)C

Origin of Product

United States

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